molecular formula C13H17Cl2NO B3229804 [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1289387-72-9

[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol

Cat. No. B3229804
CAS RN: 1289387-72-9
M. Wt: 274.18 g/mol
InChI Key: BTGGWRMGBXYLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a piperidine derivative that has been synthesized using different methods. The purpose of

Mechanism of Action

[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol acts as a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This compound binds to the transporters and prevents the reuptake of the neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This mechanism of action is similar to that of other psychostimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The inhibition of the DAT, NET, and SERT by this compound leads to an increase in the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft. This increase in neurotransmitter concentration can lead to various biochemical and physiological effects. For example, an increase in dopamine concentration can lead to an increase in motivation, pleasure, and reward. An increase in norepinephrine concentration can lead to an increase in arousal and attention. An increase in serotonin concentration can lead to an improvement in mood and a decrease in anxiety.

Advantages and Limitations for Lab Experiments

[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol has several advantages for lab experiments. It is a highly potent inhibitor of the DAT, NET, and SERT, making it a useful tool for studying the role of these transporters in various physiological and pathological processes. However, this compound has some limitations as well. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its effects on other neurotransmitter systems and receptors are not well understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol. One direction is to study its effects on other neurotransmitter systems and receptors to gain a better understanding of its mechanism of action. Another direction is to investigate its potential therapeutic applications in various psychiatric disorders. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in research and potentially lead to the development of new drugs.

Scientific Research Applications

[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol has been extensively used in scientific research due to its potential therapeutic applications. This compound has been shown to have an inhibitory effect on the uptake of dopamine, norepinephrine, and serotonin. This mechanism of action makes it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-1-2-13(15)11(7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGGWRMGBXYLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 3
Reactant of Route 3
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 4
Reactant of Route 4
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 5
Reactant of Route 5
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 6
Reactant of Route 6
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.